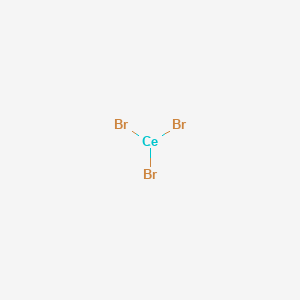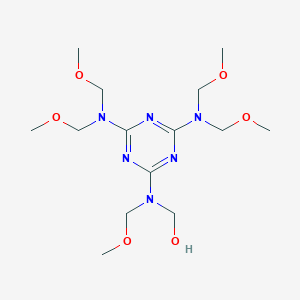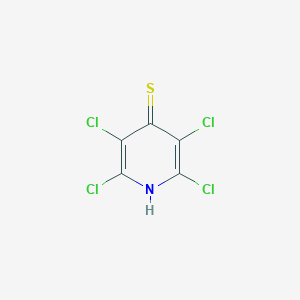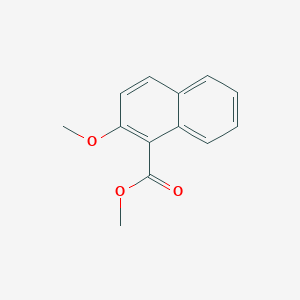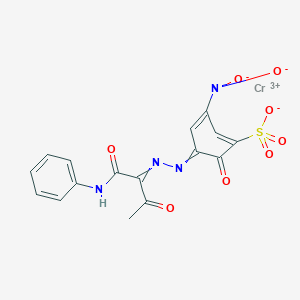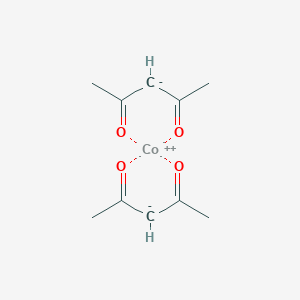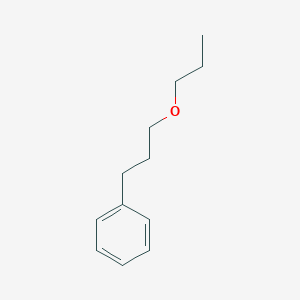
(3-Propoxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Propoxypropyl)benzene, also known as P3PB, is an organic compound that belongs to the family of alkyl-substituted aromatic compounds. It is a colorless liquid that has a faintly sweet odor and is used in various applications, including as a solvent, intermediate, and fragrance ingredient. In recent years, P3PB has gained significant attention in the scientific community due to its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Mechanism Of Action
The mechanism of action of (3-Propoxypropyl)benzene is not fully understood. However, it is believed to interact with cellular structures, including the cell membrane and cytoskeleton. It has also been shown to bind to DNA and RNA, potentially affecting gene expression.
Biochemical And Physiological Effects
(3-Propoxypropyl)benzene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on cellular function and metabolism are still being studied. It has been shown to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3-Propoxypropyl)benzene is its high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, its fluorescent properties make it easy to detect and track in cellular structures. However, (3-Propoxypropyl)benzene is relatively expensive and may not be suitable for large-scale experiments.
Future Directions
There are several future directions for the use of (3-Propoxypropyl)benzene in scientific research. One potential application is its use as a fluorescent probe for imaging cellular structures in vivo. Additionally, (3-Propoxypropyl)benzene could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Conclusion:
In conclusion, (3-Propoxypropyl)benzene is a versatile compound that has gained significant attention in the scientific community due to its potential use in various fields. Its high cell permeability and low cytotoxicity make it an ideal candidate for live-cell imaging, and its fluorescent properties make it easy to detect and track in cellular structures. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields.
Synthesis Methods
The synthesis of (3-Propoxypropyl)benzene can be achieved through various methods, including the reaction of propylene oxide with benzene in the presence of an acidic catalyst. Another method involves the reaction of 3-chloropropylbenzene with sodium propoxide. Both methods yield (3-Propoxypropyl)benzene with high purity and yield.
Scientific Research Applications
(3-Propoxypropyl)benzene has been extensively studied for its potential use in biomedical research, particularly as a fluorescent probe for imaging cellular structures. It has been shown to have high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, (3-Propoxypropyl)benzene has been used as a building block for the synthesis of various materials, including polymers and liquid crystals.
properties
CAS RN |
14289-73-7 |
|---|---|
Product Name |
(3-Propoxypropyl)benzene |
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-propoxypropylbenzene |
InChI |
InChI=1S/C12H18O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI Key |
VUNSFNVCZZAWNV-UHFFFAOYSA-N |
SMILES |
CCCOCCCC1=CC=CC=C1 |
Canonical SMILES |
CCCOCCCC1=CC=CC=C1 |
Other CAS RN |
14289-73-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



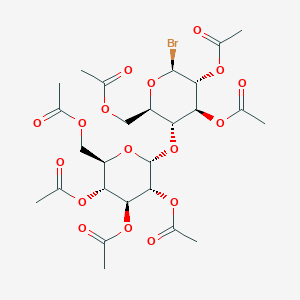
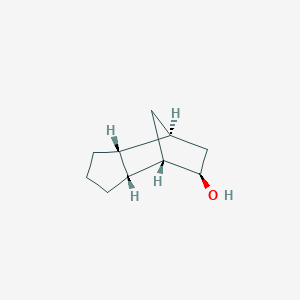
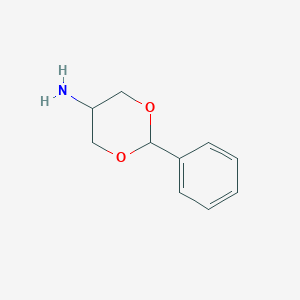
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

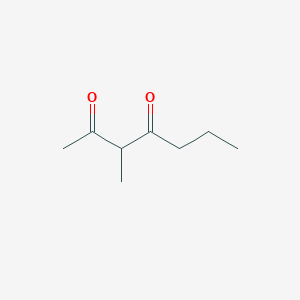
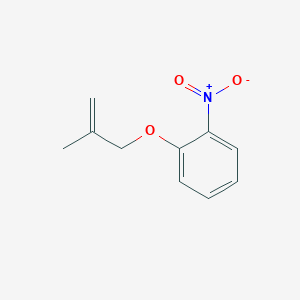
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
